molecular formula C6H5N3OS B2973842 3-Aminothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 648859-53-4

3-Aminothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2973842
CAS No.: 648859-53-4
M. Wt: 167.19
InChI Key: QCUXAWRTPNJKLL-UHFFFAOYSA-N
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Description

3-Aminothieno[3,2-d]pyrimidin-4(3H)-one is a chemical compound that has been studied for its potential antimycobacterial activity . It has been designed and synthesized as part of a program to develop new antitubercular agents .


Synthesis Analysis

The synthesis of this compound involves a number of steps. The compounds were designed, synthesized, and screened against Mycobacteria . In another study, microwave-assisted chemical processes were applied to the synthesis of an array of novel N-(4-methoxyphenylamino)-2-methyl benzo-, pyrido- or pyrazino-thieno[3,2-d]pyrimidin-4-amine derivatives .


Molecular Structure Analysis

The molecular structure of this compound is complex and has been studied in the context of its potential as a drug target .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been studied and optimized .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are important for its potential as a drug. For example, one derivative, N-(4-Methoxyphenyl)-2-methylpyrazino[2’,3’:4,5]thieno[3,2-d]pyrimidin-4-amine, is a yellow powder with a melting point of 266–267 °C .

Scientific Research Applications

Synthesis Techniques and Intermediates

A novel approach to synthesize 2-arylthieno[2,3-d]pyrimidin-4(3H)-ones has been developed, demonstrating the versatility of 3-Aminothieno[3,2-d]pyrimidin-4(3H)-one in heterocyclization reactions with aromatic aldehydes. This method, which involves boiling in glacial acetic acid followed by air oxidation, highlights its potential as a valuable intermediate in organic synthesis (Davoodnia et al., 2009).

Antimalarial Applications

Exploring the antimalarial potential, a study showcased the synthesis of 2-cyclopropyl-6-phenyl-2,3-dihydrothieno[3,2-d][1,3,2]diazaborinin-4(1H)-one, a derivative of this compound. This work underscores the compound's scaffold hopping capabilities, presenting a new series with potential antimalarial activity (Mustière, Vanelle, & Primas, 2021).

Fluorescent Probes for DNA Research

In the field of biochemistry, this compound derivatives have been utilized to develop highly emissive deoxyguanosine analogs. These analogs enable the direct visualization of B-Z DNA transitions, demonstrating the compound's application in advanced DNA research and its utility as a versatile fluorescent guanine analogue (Park et al., 2014).

Green Chemistry and Catalysis

A study highlighted the use of this compound in the one-pot synthesis of novel pyrido[2,3-d]pyrimidine derivatives. The process employs HAp-encapsulated-γ-Fe2O3 supported sulfonic acid nanocatalyst under solvent-free conditions, emphasizing the compound's role in promoting green chemistry principles and efficient catalysis (Mohsenimehr et al., 2014).

Dual Inhibition of Enzymes for Antitumor Activity

This compound derivatives have been synthesized as potential dual inhibitors of thymidylate synthase and dihydrofolate reductase, exhibiting potent antitumor activities. This application demonstrates the compound's therapeutic potential and its ability to target multiple enzymatic pathways simultaneously (Gangjee et al., 2008).

Future Directions

The future directions for the study of 3-Aminothieno[3,2-d]pyrimidin-4(3H)-one are promising. The compounds have potential to be developed as antitubercular agents . Further studies are needed to optimize the synthesis process and to fully understand the mechanism of action.

Properties

IUPAC Name

3-aminothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3OS/c7-9-3-8-4-1-2-11-5(4)6(9)10/h1-3H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCUXAWRTPNJKLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1N=CN(C2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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